3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol
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Overview
Description
3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol is a heterocyclic compound that features both pyrimidine and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol typically involves the reaction of 4,6-dichloropyrimidine with 4-fluoropyridin-2-ol under specific conditions. One common method involves the use of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride in DMF.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Coupling Reactions: Palladium catalysts in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Research: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This inhibition can lead to various biological effects, such as the modulation of cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 3-(4,6-Dichloropyrimidin-2-yl)-4-fluoropyridin-2-ol.
4-Fluoropyridin-2-ol: Another precursor used in the synthesis.
Pyrazolo[3,4-d]pyrimidine: A compound with similar structural features and applications in medicinal chemistry.
Uniqueness
This compound is unique due to its dual pyrimidine and pyridine rings, which confer specific chemical properties and reactivity. This duality allows for a wide range of chemical modifications and applications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C9H4Cl2FN3O |
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Molecular Weight |
260.05 g/mol |
IUPAC Name |
3-(4,6-dichloropyrimidin-2-yl)-4-fluoro-1H-pyridin-2-one |
InChI |
InChI=1S/C9H4Cl2FN3O/c10-5-3-6(11)15-8(14-5)7-4(12)1-2-13-9(7)16/h1-3H,(H,13,16) |
InChI Key |
KBAMLLHNIGCYSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1F)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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